molecular formula C7H5BrClF B1524937 1-Bromo-3-chloro-2-fluoro-4-methylbenzene CAS No. 909122-21-0

1-Bromo-3-chloro-2-fluoro-4-methylbenzene

Cat. No.: B1524937
CAS No.: 909122-21-0
M. Wt: 223.47 g/mol
InChI Key: NZMSYYMOERIMAG-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-fluoro-4-methylbenzene is a chemical compound with the molecular weight of 223.47 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, chlorine, fluorine, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the search results.

Scientific Research Applications

Electrochemical Fluorination

1-Bromo-3-chloro-2-fluoro-4-methylbenzene is used in the electrochemical fluorination of aromatic compounds. This process involves the formation of various halogenated and fluorinated compounds through electrolysis, providing insights into side-reactions and mechanistic pathways in halobenzene fluorination (Horio et al., 1996).

Nucleophilic Aromatic Substitution Reactions

The compound plays a role in the study of nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is influenced by steric and electronic effects, which is critical in understanding the mechanisms of these reactions in dimethyl sulphoxide (Onyido & Hirst, 1991).

Corrosion Inhibition

Derivatives of this compound have potential applications in inhibiting acidic corrosion of steels. Triazole derivatives synthesized from this compound have shown effectiveness in corrosion protection, an important aspect in material science (Negrón-Silva et al., 2013).

Photodissociation Studies

The compound is used in the study of photodissociation mechanisms. Its behavior under ultraviolet light provides insights into the energy distributions and anisotropy parameters of photofragments, contributing to our understanding of photochemical reactions (Gu et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Properties

IUPAC Name

1-bromo-3-chloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMSYYMOERIMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680699
Record name 1-Bromo-3-chloro-2-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909122-21-0
Record name 1-Bromo-3-chloro-2-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909122-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-2-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-chloro-2-fluoro-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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